N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride
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Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride typically involves multi-step organic reactions. The starting materials often include 6-fluorobenzo[d]thiazole, 2-morpholinoethylamine, and 3-phenoxypropanoic acid. The synthesis may involve:
Formation of the benzo[d]thiazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the morpholinoethyl group: This step may involve nucleophilic substitution reactions.
Coupling with 3-phenoxypropanoic acid: This can be done using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core and may have similar biological activities.
Morpholinoethyl derivatives: Compounds with the morpholinoethyl group may exhibit similar pharmacokinetic properties.
Phenoxypropanamide derivatives: These compounds may have comparable chemical reactivity and applications.
Uniqueness
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is C22H25ClFN3O2S with a molecular weight of approximately 450.0 g/mol. The structure features a benzothiazole moiety , a morpholinoethyl group , and a phenoxypropanamide core , which are believed to contribute to its biological efficacy.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₁ClFN₃O₄S |
Molecular Weight | 450.0 g/mol |
CAS Number | 1330381-70-8 |
Research indicates that this compound exhibits multiple mechanisms of action:
- Antitumor Activity : The compound has shown potential in inhibiting the proliferation of cancer cells. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays .
- Antimicrobial Properties : The compound also displays significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some eukaryotic organisms like Saccharomyces cerevisiae. This was evaluated using broth microdilution methods .
- DNA Interaction : Studies suggest that the compound interacts with DNA, particularly binding within the minor groove, which may influence its antitumor and antimicrobial effects .
Antitumor Activity
A study evaluated the compound's effectiveness against three human lung cancer cell lines using both 2D and 3D culture systems. The results indicated that:
- IC50 Values :
- A549: 6.75±0.19μM (2D), 9.31±0.78μM (3D)
- HCC827: 5.13±0.97μM (2D), 20.46±8.63μM (3D)
- NCI-H358: 4.01±0.95μM (2D), 16.00±9.38μM (3D)
This data suggests that the compound is more effective in 2D cultures compared to 3D cultures, indicating the complexity of tumor microenvironments affecting drug efficacy .
Antimicrobial Testing
In antimicrobial assays, this compound demonstrated significant antibacterial activity against:
- Gram-negative bacteria : Escherichia coli
- Gram-positive bacteria : Staphylococcus aureus
These findings position the compound as a candidate for further development in treating bacterial infections .
Comparative Analysis with Related Compounds
Several structurally similar compounds have been evaluated for their biological activities:
Compound Name | Notable Activity |
---|---|
1-(6-Fluorobenzo[d]thiazol-2-yl)-3-methylurea | Anticancer activity |
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(morpholinoethyl)acetamide | Antimicrobial properties |
6-Amino-benzothiazole derivatives | Anticonvulsant and anti-inflammatory effects |
The unique combination of functional groups in this compound enhances its selectivity towards specific biological targets compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenoxypropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S.ClH/c23-17-6-7-19-20(16-17)30-22(24-19)26(10-9-25-11-14-28-15-12-25)21(27)8-13-29-18-4-2-1-3-5-18;/h1-7,16H,8-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQANOWUDORDVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCOC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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